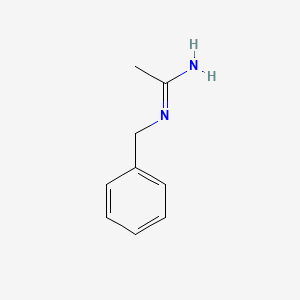

n-Benzylacetamidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzylacetamidine is a potent inhibitor of inducible Nitric Oxide Synthases (iNOS) with over 1,000-fold selectivity compared to endothelial NOS (eNOS) . It is a crystalline solid with a molecular formula of C9H12N2 • HBr .

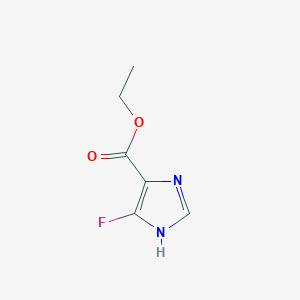

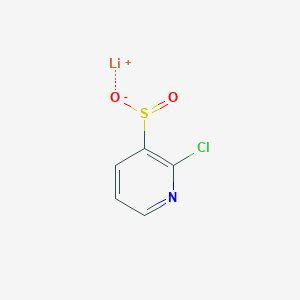

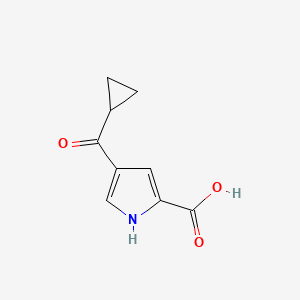

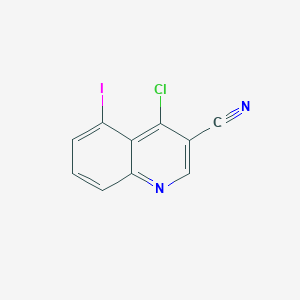

Molecular Structure Analysis

The molecular structure of n-Benzylacetamidine is represented by the SMILES notationCC(NCC1=CC=CC=C1)=N.Br . The InChI code for the compound is InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H . Physical And Chemical Properties Analysis

N-Benzylacetamidine is a crystalline solid with a molecular formula of C9H12N2 • HBr and a formula weight of 229.1 . It is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Scientific Research Applications

Selective Inhibition in Nitric Oxide Synthase

N-Benzylacetamidine has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS) (Maccallini et al., 2009). This compound selectively inhibits iNOS over endothelial nitric oxide synthase (eNOS), demonstrating potential for targeted therapeutic applications.

Potential Role in Stroke Treatment

Studies have explored the use of N-Benzylacetamidine derivatives in the treatment of stroke. Specifically, N-(3-(aminomethyl)benzyl)acetamidine (1400W), a selective inhibitor of iNOS, showed significant reduction in ischemic lesion volume and attenuation of neurological dysfunction in rat models of transient focal cerebral ischemia (Parmentier et al., 1999).

Antagonism in Histamine Receptors

N-Benzylacetamidine derivatives have been shown to act as antagonists in cell-based models of human histamine H3 receptor activation. This suggests potential applications in the treatment of conditions modulated by histamine receptors (Apodaca et al., 2003).

Antimicrobial Agent Synthesis

N-Benzylacetamidine is used in the synthesis of various nitrogenous heterocycles with antimicrobial properties. These compounds have shown activity against strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

Cancer Treatment Research

The role of N-Benzylacetamidine in cancer treatment has been investigated, particularly its effect on tumor growth. As a selective inhibitor of iNOS, it has demonstrated significant reduction in tumor weight in certain cancer models (Thomsen et al., 1997).

Cyclic Amidines Synthesis

N-Benzylacetamidine is involved in the synthesis of cyclic amidines, which have applications in various chemical and pharmaceutical contexts (Partridge & Smith, 1973).

Potent Inhibition in Enzymatic Studies

N-Benzylacetamidine has been identified as a potent, selective inhibitor in various enzymatic studies, including its role in inhibiting inducible nitric-oxide synthase both in vitro and in vivo (Garvey et al., 1997).

Reducing LUMO Energy Levels

N-Benzylacetamidine derivatives have been used to reduce the LUMO energy levels in certain polymers, indicating applications in material sciences (Deng et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N'-benzylethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAZFIPLVKCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Benzylacetamidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2913822.png)